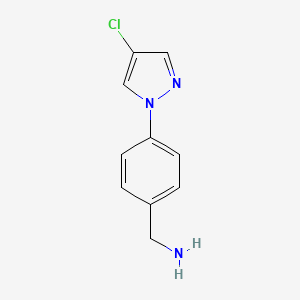

(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chloropyrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPBVAZFGFIHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 4 Chloro 1h Pyrazol 1 Yl Phenyl Methanamine Derivatives

Design Principles for Systematic Structural Modulation

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, valued for its synthetic accessibility and drug-like properties. nih.gov Systematic structural modulation of the (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine scaffold involves a rational design approach to optimize biological activity, selectivity, and pharmacokinetic properties. The core principle is to correlate changes in the chemical structure with their resulting biological effects. researchgate.net

Key strategies for systematic modulation include:

Substitution Analysis: Introducing various functional groups at different positions on both the pyrazole and phenyl rings to probe the electronic, steric, and hydrophobic requirements for optimal target interaction. researchgate.net

Conformational Restriction: Introducing rigid elements or conformationally constrained analogs to lock the molecule into a bioactive conformation, which can enhance binding affinity. nih.gov

Privileged Scaffold Utilization: Leveraging the pyrazole core, which is a key component in numerous FDA-approved drugs, as a foundational framework for building inhibitors targeting a wide range of biological targets, such as protein kinases. nih.govresearchgate.net

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. nih.govresearchgate.net

These design principles allow for the methodical exploration of the chemical space around the parent compound to identify derivatives with improved therapeutic potential.

Influence of Pyrazole Ring Substituents on Biological Activity

Substituents on the pyrazole ring of this compound derivatives play a critical role in modulating their biological activity. The positions available for substitution on the pyrazole nucleus (C3, C4, and C5) allow for fine-tuning of the molecule's properties. researchgate.net

The table below illustrates the hypothetical influence of substituents at the C3 and C5 positions of the pyrazole ring on biological activity, based on general findings in the literature.

| Position | Substituent | Hypothetical Effect on Activity | Rationale |

| C3 | -H (Hydrogen) | Baseline Activity | Reference compound. |

| C3 | -CH₃ (Methyl) | Increased Potency | Fills a small hydrophobic pocket in the target's active site. |

| C3 | -CF₃ (Trifluoromethyl) | Increased Potency | Strong electron-withdrawing group, can enhance binding interactions. nih.gov |

| C3 | -CONH₂ (Carboxamide) | Potentially Increased Potency | Can act as a hydrogen bond donor/acceptor. acs.org |

| C5 | -H (Hydrogen) | Baseline Activity | Reference compound. |

| C5 | -C₆H₅ (Phenyl) | Increased Potency | Can form π–π stacking interactions with aromatic residues in the binding site. nih.gov |

Effects of Halogenation (e.g., Chlorination) on the Pyrazole Nucleus

Halogenation of the pyrazole ring is a key strategy for modulating the physicochemical properties and biological activity of derivatives. nih.gov The introduction of halogen atoms, such as chlorine, primarily at the C4 position, can significantly impact lipophilicity, metabolic stability, and binding affinity. researchgate.net

The effects of halogenation include:

Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its biological target. nih.gov

Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the half-life of the compound. researchgate.net

Enhanced Binding: Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a protein's active site, which can increase binding affinity and potency.

Altered Electronic Properties: Halogens are electron-withdrawing and can influence the electronic distribution within the pyrazole ring, affecting its interaction with the target.

Studies on halogenated phenoxychalcones and their corresponding pyrazolines have demonstrated that the presence and position of halogens can lead to significant cytotoxic activity against cancer cell lines. nih.gov For example, compounds with a chlorine atom at the para position of a phenyl nucleus have shown notable activity. nih.gov

Role of the Phenyl Ring Substitution Pattern in Potency and Selectivity

The substitution pattern on the phenyl ring of this compound is a critical determinant of both potency and selectivity. elsevierpure.com The parent structure features a methanamine group at the para-position, which can be a key interaction point. Modification of this group or the introduction of other substituents on the phenyl ring can drastically alter the compound's pharmacological profile.

Key SAR findings related to phenyl ring substitution in similar biaryl pyrazole scaffolds include:

Para-Substitution: A substituent at the para-position of the phenyl ring is often crucial for potent activity. In a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position of the pyrazole was a requirement for high affinity. acs.org

Nature of Substituents: The electronic nature of the substituents is important. For example, in a series of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, a 2,4-dichloro substitution pattern on the phenyl ring was selected based on initial SAR data to optimize potency. nih.gov

Steric Factors: The size and position of substituents influence how the molecule fits into the receptor's binding pocket. Ortho-substituents can force a twist in the molecule's conformation, which may be beneficial or detrimental to activity depending on the target. For instance, an ortho-hydroxyl group on a phenyl ring was found to be involved in hydrogen bonding with the H+/K+ ATPase proton pump. nih.gov

The following table summarizes the potential impact of different substituents on the phenyl ring.

| Position | Substituent | Hypothetical Effect on Activity | Rationale |

| Para | -CH₂NH₂ (Methanamine) | Baseline Activity | Key interaction group, potential for H-bonding. |

| Para | -CH₂OH (Hydroxymethyl) | Decreased/Altered Activity | Changes the basicity and H-bonding capacity. |

| Para | -Cl (Chloro) | Increased Potency | Enhances hydrophobic interactions and may form halogen bonds. elsevierpure.com |

| Ortho | -F (Fluoro) | Increased Potency/Selectivity | Can alter conformation and improve metabolic stability. nih.gov |

| Meta | -OCH₃ (Methoxy) | Variable | Can influence solubility and electronic properties. nih.gov |

Conformational Analysis and Ligand-Receptor Interactions in SAR

The three-dimensional conformation of this compound derivatives is fundamental to their interaction with biological receptors. Conformational analysis, often aided by molecular docking studies, helps to elucidate the bioactive conformation and the key binding interactions that drive activity. nih.gov

The pyrazole scaffold and its substituents engage in several types of interactions with target proteins:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while N-unsubstituted pyrazoles can also act as donors. nih.gov The methanamine group on the phenyl ring is also a prime candidate for hydrogen bonding.

π–π Stacking: The aromatic pyrazole and phenyl rings can engage in π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the binding pocket of a receptor. nih.gov

Hydrophobic Interactions: Substituents on both rings can fit into hydrophobic pockets within the active site, contributing to binding affinity.

Molecular docking studies have shown that the binding mode of pyrazole derivatives can predict their activity. For example, in a series of halogenated chalcones, docking studies revealed that the most active compounds showed favorable binding interactions with key amino acids like Lys53 and Met109 in the p38α MAPK active site. nih.gov The orientation of the molecule, dictated by the substitution pattern, determines the quality of these ligand-receptor interactions and, consequently, the biological potency.

Bioisosteric Replacements and Scaffold Hopping within the Pyrazole Framework

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to discover novel analogs with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. researchgate.netuniroma1.it

Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar steric and electronic properties (a bioisostere). For the this compound scaffold, a classic example would be replacing the pyrazole ring with another five-membered heterocycle like isoxazole (B147169) or thiazole. mdpi.com This can lead to subtle changes in binding or metabolism while maintaining the core pharmacophore. The pyrazole ring itself is often considered a bioisostere of an aryl group. nih.gov

Scaffold Hopping: This is a more drastic approach where the central pyrazole-phenyl core is replaced with a structurally different scaffold that maintains the essential 3D arrangement of key functional groups required for biological activity. researchgate.netuniroma1.it The goal is to find a completely new chemical series that binds to the same target. For instance, researchers have successfully applied scaffold hopping to evolve pyrazolone-based SHP2 inhibitors into a novel class of azaindole inhibitors, which eliminated undesirable structural motifs and improved inhibitor characteristics. researchgate.netdocumentsdelivered.com

These strategies are powerful tools for moving beyond simple derivative synthesis to explore new chemical space and overcome challenges encountered during lead optimization. uniroma1.it

Computational and Theoretical Investigations of 4 4 Chloro 1h Pyrazol 1 Yl Phenyl Methanamine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are employed to solve the electronic structure of molecules, providing a detailed picture of electron distribution and energy levels. kfupm.edu.sa These calculations are crucial for establishing a baseline understanding of the molecule's geometry, stability, and chemical reactivity. researchgate.net For pyrazole (B372694) derivatives, DFT has been used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties, with results often showing excellent agreement with experimental data. nih.gov

The electronic properties of a molecule govern its chemical behavior. DFT calculations are used to determine key descriptors of these properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). researchgate.netnih.gov For pyrazole derivatives, MEP analysis has shown that amide and nitro groups can act as centers for electrophilic attacks. nih.gov Furthermore, local reactivity descriptors like Fukui functions can be calculated to predict the specific atoms within the molecule most likely to participate in a reaction, such as N-alkylation. researchgate.net

| Compound/Derivative Class | DFT Method/Basis Set | Calculated Property | Finding/Prediction | Reference |

|---|---|---|---|---|

| Phenyl tagged pyrazole-benzoxadiazole | B3LYP/6-31G | HOMO-LUMO Energies | Illuminates charge transfer within the molecule, indicating potential reactivity. | researchgate.net |

| Substituted Pyrazoles | B3LYP/LANL2DZ + 6-311+G(d,p) | Fukui Functions | Predicted N2 atom as the site for alkylation, consistent with experimental results. | researchgate.net |

| Pyrazol-1-yl]methanone derivatives | B3LYP/6-31G(d,p) | Energy Gap (ΔEg), Electron Donating/Accepting Power (ω−/ω+) | Revealed the importance of substituent positioning on the compound's chemical behavior and electrophilic nature. | nih.gov |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | MN15L/def2-TZVP | Vibrational Frequencies | Calculated frequencies for N-H bond stretches and aromatic rings were consistent with experimental IR data. | mdpi.com |

Molecules, especially those with rotatable bonds like (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine, can exist in multiple spatial arrangements or conformations. Computational methods are used to explore the conformational landscape, identifying the most stable, low-energy conformations. This analysis is vital as the biological activity of a molecule is often dependent on its three-dimensional shape. Investigations into the structure of pyrazoles are crucial for unraveling their tautomeric and conformational preferences, which can influence their reactivity and biological interactions. nih.gov The presence of different substituents can favor specific aggregation patterns, such as dimers or tetramers, which can be predicted computationally. nih.gov

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, particularly biological macromolecules like proteins. These methods are a cornerstone of modern drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). amazonaws.com This method is widely used to screen for potential drug candidates by predicting how they might interact with a specific biological target. For pyrazole analogues, docking studies have been performed against a variety of protein targets to investigate their potential as therapeutic agents. nih.govresearchgate.net

The simulation calculates a "docking score" or "binding energy," which estimates the binding affinity between the ligand and the protein. researchgate.net Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, various pyrazole derivatives have been docked into the active sites of enzymes like human topoisomerase II β, human mitochondrial branched-chain aminotransferase (BCATm), and various protein kinases to screen for potential inhibitors. nih.govresearchgate.netijper.org

| Pyrazole Derivative Class | Protein Target (PDB ID) | Key Finding | Reference |

|---|---|---|---|

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone | Human mitochondrial branched-chain aminotransferase (BCATm) (2A1H) | Compound 4f showed a high docking score of -6.898, suggesting potent activity. | ijper.org |

| Thiadiazole-pyrazole derivatives | VEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO) | Revealed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively, for different derivatives, indicating strong potential inhibition. | researchgate.net |

| Pyrazole derivatives incorporating pyridine | Human topoisomerase II β | Docking studies revealed a good affinity of the compounds to the enzyme's active site. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Human Carbonic Anhydrase I & II (hCA I & hCA II) | Docking studies supported in vitro findings, with Ki values as low as 0.007 µM for hCA II. | nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of binding poses, conformational changes in the protein or ligand, and the role of solvent molecules. For pyrazole derivatives, MD simulations have been used to verify the stability of ligand-target complexes predicted by docking. nih.gov These simulations can confirm whether the key interactions observed in the static docked pose are maintained over a period of nanoseconds, providing greater confidence in the predicted binding mode. researchgate.net

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netchemmethod.com High-Throughput Virtual Screening (HTVS) leverages computational power to rapidly assess thousands or even millions of compounds, a much faster and more cost-effective approach than traditional high-throughput screening in the lab. chemmethod.comchemmethod.com

Several studies have successfully employed virtual screening to identify novel pyrazole-based inhibitors. For example, a screen of over 12,000 pyrazole compounds from the PubChem database identified several novel inhibitors of CDK8, a key enzyme implicated in cancer. researchgate.netchemmethod.comchemmethod.com Similarly, a virtual screen of approximately 340,000 small molecules yielded a proteasome inhibitor with a pyrazole scaffold. nih.gov

The insights gained from these computational studies—from electronic properties to binding interactions—are invaluable for de novo design. This strategy involves creating novel molecules from scratch, guided by the computational understanding of the target's active site and the properties of known binders. nih.gov By analyzing the structure-activity relationships of screened pyrazole analogues, medicinal chemists can rationally design new compounds, like this compound, with potentially improved potency, selectivity, and pharmacokinetic properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics serves as a important tool in modern drug discovery, employing computational techniques to analyze and predict the properties of chemical compounds. In the context of this compound and its analogues, cheminformatics approaches are instrumental in building and refining Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are founded on the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties.

QSAR modeling for pyrazole derivatives typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. For a series of analogues of this compound, these descriptors can be correlated with their experimentally determined biological activities to develop predictive mathematical models.

Key Molecular Descriptors in QSAR Studies of Pyrazole Analogues

A variety of molecular descriptors are commonly employed in the QSAR analysis of pyrazole derivatives. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial factor in its pharmacokinetic and pharmacodynamic profile.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching.

The following interactive data table presents a hypothetical set of calculated molecular descriptors for a series of analogues of this compound. This data is illustrative of the types of descriptors used in QSAR modeling.

| Compound | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Analogue 1 | 221.68 | 2.85 | 3.12 | -6.45 | -1.23 |

| Analogue 2 | 235.71 | 3.10 | 3.25 | -6.52 | -1.18 |

| Analogue 3 | 251.71 | 3.42 | 3.01 | -6.38 | -1.31 |

| Analogue 4 | 265.74 | 3.67 | 3.33 | -6.60 | -1.15 |

| Analogue 5 | 281.74 | 3.95 | 3.18 | -6.41 | -1.28 |

Development of QSAR Models

Once the molecular descriptors are calculated, various statistical methods can be employed to develop a QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used to establish a mathematical relationship between the descriptors and the biological activity. A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

The general form of a linear QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients, with c₀ being a constant.

The statistical quality of a QSAR model is assessed using various parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the standard error of prediction. A robust QSAR model will have high values for R² and Q², indicating a good fit to the data and strong predictive power.

The following table provides an example of the statistical parameters for a hypothetical QSAR model developed for a series of pyrazole analogues.

| Statistical Parameter | Value |

| R² | 0.92 |

| Q² | 0.85 |

| Standard Error | 0.21 |

| F-statistic | 125.6 |

Graph Theoretical Analysis in Molecular Design

Topological Indices in the Study of Pyrazole Analogues

Topological indices are a key component of graph theoretical analysis in molecular design. They can be used as descriptors in QSAR models to correlate the structural features of pyrazole analogues with their biological activities. Some commonly used topological indices include:

Wiener Index (W): This index is calculated as the sum of the distances between all pairs of vertices in the molecular graph. It is related to the compactness of the molecule.

Randić Connectivity Index (χ): This is one of the most widely used topological indices and is based on the degrees of the vertices. It reflects the extent of branching in the molecule.

Balaban J Index: This index is a highly discriminating descriptor that is sensitive to the shape of the molecular graph.

The application of graph theoretical analysis to this compound and its analogues involves calculating a set of topological indices for each compound in a series. These indices can then be used to develop QSAR models or to perform similarity and diversity analysis of a compound library.

The following table presents hypothetical values of selected topological indices for a series of pyrazole analogues. This data is for illustrative purposes.

| Compound | Wiener Index (W) | Randić Index (χ) | Balaban J Index |

| Analogue 1 | 1258 | 8.23 | 2.45 |

| Analogue 2 | 1345 | 8.56 | 2.38 |

| Analogue 3 | 1421 | 8.91 | 2.31 |

| Analogue 4 | 1503 | 9.15 | 2.25 |

| Analogue 5 | 1589 | 9.42 | 2.19 |

By incorporating these graph-based descriptors into QSAR models, researchers can gain a deeper understanding of the structural requirements for a desired biological activity. For instance, a QSAR model might reveal that a higher degree of branching, as quantified by the Randić index, is correlated with increased potency. This information can then be used to guide the synthesis of new analogues with optimized structural features.

Preclinical Biological Activity and Mechanistic Insights of 4 4 Chloro 1h Pyrazol 1 Yl Phenyl Methanamine Derivatives

Anti-inflammatory Efficacy and Underlying Mechanisms

Derivatives of the (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine scaffold have demonstrated notable anti-inflammatory properties in preclinical studies. These effects are attributed to their ability to modulate key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Isozymes (e.g., COX-1, COX-2)

A significant mechanism underlying the anti-inflammatory effects of pyrazole (B372694) derivatives is their inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Many pyrazole-containing compounds have been investigated for their selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.

For instance, a series of novel pyrazole–pyridazine hybrids were designed and synthesized as selective COX-2 inhibitors. Among these, trimethoxy derivatives 5f and 6f exhibited potent COX-2 inhibitory action, with IC50 values of 1.50 µM and 1.15 µM, respectively, demonstrating higher activity than the well-known COX-2 inhibitor celecoxib. rsc.org Another bromo derivative, 6e , showed COX-2 inhibitory activity comparable to celecoxib. rsc.org The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. The bulky nature of the pyrazole–pyridazine core is thought to contribute to this selectivity by accommodating the larger active site of the COX-2 enzyme. nih.gov

In another study, a series of 16 novel 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues were synthesized and evaluated for their anti-inflammatory activity. One of the potent compounds in this series, 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol (6g) , demonstrated significant anti-inflammatory effects with an 81.91 ± 7.69% inhibition in a carrageenan-induced rat paw edema model. researchgate.net While the direct COX inhibition was not detailed in this specific study, the observed anti-inflammatory activity is consistent with the known mechanisms of pyrazole derivatives.

| Compound | Target | IC50 (µM) | Reference |

| Trimethoxy derivative 5f | COX-2 | 1.50 | rsc.org |

| Trimethoxy derivative 6f | COX-2 | 1.15 | rsc.org |

| Bromo derivative 6e | COX-2 | N/A | rsc.org |

| 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol (6g) | N/A | N/A | researchgate.net |

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Beyond COX inhibition, certain pyrazole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a pivotal role in orchestrating the inflammatory response.

The pyrazole–pyridazine hybrids 5f and 6f were also evaluated for their ability to inhibit the generation of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Both compounds demonstrated potent activity in reducing the production of TNF-α and IL-6. rsc.orgnih.gov This suggests that their anti-inflammatory mechanism extends beyond simple prostaglandin (B15479496) synthesis inhibition to the modulation of key signaling pathways that regulate cytokine expression.

Similarly, a study on a pyrrole (B145914) derivative, structurally inspired by the COX-2 selective inhibitor celecoxib, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , showed significant anti-inflammatory and immunomodulatory effects. In an LPS-induced systemic inflammation model, repeated treatment with this compound significantly decreased serum TNF-α levels. nih.gov This highlights the potential for compounds with a chlorophenyl-heterocycle core to modulate cytokine production. The activation of transcription factors like NF-κB is a well-established pathway for the production of these inflammatory mediators, and it is plausible that these pyrazole derivatives interfere with this signaling cascade. mdpi.com

| Compound | Effect on TNF-α Production | Effect on IL-6 Production | Cell Line/Model | Reference |

| Trimethoxy derivative 5f | Inhibition | Inhibition | LPS-induced RAW264.7 macrophages | rsc.orgnih.gov |

| Trimethoxy derivative 6f | Inhibition | Inhibition | LPS-induced RAW264.7 macrophages | rsc.orgnih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Inhibition | Not specified | LPS-induced systemic inflammation | nih.gov |

Anticancer Potential and Cellular Pathway Modulation

Derivatives of this compound have also been explored for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are often mediated through the modulation of critical cellular pathways that control cell growth, proliferation, and survival.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

In a study of pyrazole derivatives on triple-negative breast cancer cells (MDA-MB-468), it was found that these compounds induced a dose- and time-dependent cell toxicity. nih.gov One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) , provoked apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. waocp.org The compound also induced cell cycle arrest in the S phase. waocp.org

Another study on novel condensed pyrazole derivatives, 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) and 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) , in HT29 colon cancer cells, showed that these compounds induced apoptotic cell death. nih.gov This was supported by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. nih.gov These findings suggest that the pro-apoptotic activity of these pyrazole derivatives is likely regulated by both the extrinsic and intrinsic pathways. nih.gov

Furthermore, a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) was shown to cause G1/M phase arrest in MDA-MB-231 breast cancer cells and a progressive increase in apoptotic cells upon treatment. preprints.org

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | Induction of apoptosis via ROS generation and caspase 3 activation, S phase cell cycle arrest. | waocp.org |

| 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) | HT29 | Induction of apoptosis via intrinsic and extrinsic pathways (increased Bax/Bcl-2 ratio, cleavage of caspases-8, -9, and PARP-1). | nih.gov |

| 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) | HT29 | Induction of apoptosis via intrinsic and extrinsic pathways (increased Bax/Bcl-2 ratio, cleavage of caspases-8, -9, and PARP-1). | nih.gov |

| 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide | MDA-MB-231 | G1/M phase cell cycle arrest, induction of apoptosis. | preprints.org |

Targeting Kinase Signaling Pathways (e.g., Wnt pathway, CK1γ, CK1ε, CDK2)

Kinase signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention. Several pyrazole derivatives have been identified as inhibitors of various protein kinases involved in cancer progression.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory activity. One compound from this series, 4j , was found to be a specific inhibitor of AKT2/PKBβ, a key kinase in the PI3K/AKT signaling pathway which is a major oncogenic pathway in glioma. nih.gov This compound exhibited potent anti-glioma activity in vitro. dundee.ac.uk

In another study, novel pyrazole-based analogs were designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Several compounds, including 4, 7a, 7d, and 9 , exhibited strong inhibition of the CDK2/cyclin A2 enzyme, with IC50 values of 3.82, 2.0, 1.47, and 0.96 µM, respectively. nih.gov Compound 4 also demonstrated exceptional anti-proliferative activity across a panel of 60 cancer cell lines and was shown to induce significant cell cycle arrest at the G1 phase and promote apoptosis. nih.gov

| Compound | Target Kinase | IC50 (µM) | Cancer Type | Reference |

| Compound 4j | AKT2/PKBβ | 14 | Glioma | nih.gov |

| Compound 4 | CDK2/cyclin A2 | 3.82 | Various | nih.gov |

| Compound 7a | CDK2/cyclin A2 | 2.0 | Various | nih.gov |

| Compound 7d | CDK2/cyclin A2 | 1.47 | Various | nih.gov |

| Compound 9 | CDK2/cyclin A2 | 0.96 | Various | nih.gov |

In Vitro Cytotoxicity Evaluation Methodologies (e.g., MTT Assay)

The in vitro cytotoxicity of pyrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. japsonline.com

The MTT assay has been employed in numerous studies to determine the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines. For example, the cytotoxicity of a series of pyrazole derivatives was determined using the MTT assay on the A549 human lung adenocarcinoma cell line. nih.gov Similarly, the cytotoxic effects of pyrazole derivatives on the growth of MDA-MB-468 triple-negative breast cancer cells were determined using the MTT assay. nih.gov The results of these assays are typically expressed as the IC50 or GI50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.

The evaluation of pyranopyrazole derivatives against A549, SW48, KB, and HepG2 cell lines using the MTT assay showed that these compounds efficiently inhibited the growth of all tested cells in a dose-dependent manner. researchgate.net This methodology is a fundamental tool for the initial screening and characterization of the anticancer potential of novel pyrazole-based compounds.

Antimicrobial Spectrum and Modes of Action

Derivatives of the core structure this compound have demonstrated a broad range of antimicrobial activities, positioning them as subjects of interest in the development of new therapeutic agents. These compounds have been investigated for their efficacy against clinically significant bacteria, including multi-drug resistant strains, and for their potential as anti-tubercular agents.

Research has highlighted the potential of pyrazole derivatives as potent growth inhibitors of various bacterial pathogens. Studies have focused on their activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Gram-negative bacteria such as Acinetobacter baumannii, which are both listed by the CDC as serious threats due to their resistance to many common antibiotics. nih.gov

Synthetic pyrazole-derived hydrazones have shown significant antimicrobial activity. For instance, certain N,N-diphenyl pyrazole derivatives demonstrated potent activity against all tested Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.78–1.56 μg/ml. nih.gov Another study on hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid also identified compounds with potent and selective inhibition of drug-resistant S. aureus strains, with MIC values as low as 6.25 µg/mL. mdpi.com Similarly, a series of pyrazole-4-carboxamide derivatives showed notable antibacterial activity on Gram-positive organisms, with MIC values of 32 µg/mL for Staphylococcus aureus and 16 µg/mL for Streptococcus pyogenes. nih.gov The mechanism of action for some of these compounds is believed to involve disruption of the bacterial cell membrane, as suggested by time-kill kinetics and flow cytometry analysis. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N,N-diphenyl pyrazole derivative | Staphylococcus aureus | 0.78–1.56 | nih.gov |

| 4-trifluoromethyl phenyl derivative | Drug-resistant S. aureus | 6.25 | mdpi.com |

| Pyrazole-4-carboxamide derivative | Staphylococcus aureus | 32 | nih.gov |

| Pyrazole-4-carboxamide derivative | Streptococcus pyogenes | 16 | nih.gov |

The pyrazole scaffold is a key component in the search for new anti-tubercular drugs to combat the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. japsonline.com A series of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and evaluated for their in vitro activity against the M. tuberculosis H37Rv strain. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the pyrazole ring is crucial for anti-mycobacterial activity. For example, one study found that a para-chlorophenyl substitution at the first position of the pyrazole ring resulted in the most active scaffold against M. tuberculosis. nih.gov The resulting compound, NSC 18725, not only showed direct activity against the bacteria but also acted synergistically with the first-line drug isoniazid (B1672263) (INH). nih.gov Further investigations into imidazole (B134444) and triazole diarylpyrazole derivatives showed that compounds with a 4-chloroaryl pyrazole moiety displayed significant antimycobacterial activity, with MIC90 values as low as 3.95–12.03 μg/mL. cardiff.ac.uk The mechanism for some of these derivatives involves the induction of autophagy in infected macrophages, which helps in clearing the intracellular bacteria. nih.gov

The antimicrobial potential of novel this compound derivatives is systematically evaluated using standardized in vitro susceptibility testing methods. The disc-diffusion method is often employed for initial screening of antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. ijsred.com

For more quantitative analysis, broth microdilution assays are utilized to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov These assays are crucial for comparing the potency of newly synthesized compounds against various bacterial strains. For anti-tubercular activity, radiometric systems like the BACTEC 460 are used to determine the efficacy against Mycobacterium tuberculosis H37Rv. nih.gov These standardized methods ensure that the data generated is reproducible and allows for meaningful comparisons between different series of compounds.

Enzyme Inhibition in Metabolic and Neurodegenerative Research

Derivatives of this compound have also been explored for their potential to inhibit specific enzymes implicated in metabolic disorders and neurodegenerative diseases. This research has primarily focused on Dipeptidyl Peptidase-IV (DPP-IV) for glucose regulation, and Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) for their neuroprotective effects.

DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. A new class of DPP-IV inhibitors based on a (pyrazol-4-yl)-methylamine scaffold has been discovered. researchgate.net Structure-activity relationship studies of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines revealed that specific substitutions on the phenyl rings significantly influence their inhibitory selectivity and potency. For instance, derivatives with 2,4-dichloro substituents on the 3-phenyl ring were identified as selective DPP-IV inhibitors. researchgate.net These findings suggest that the pyrazole core can serve as a valuable template for designing novel and potent DPP-IV inhibitors.

In the context of neurodegenerative diseases like Alzheimer's, inhibiting AChE can increase levels of the neurotransmitter acetylcholine, which is crucial for memory and cognition. dergipark.org.trfrontiersin.org Several series of pyrazole derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov One study found that N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine was a potent AChE inhibitor. nih.gov Structure-activity relationship studies indicated that chloro-substituted derivatives were generally more effective as AChE inhibitors compared to their fluoro-substituted counterparts. nih.gov

Monoamine oxidase-B (MAO-B) is another important target in neurodegenerative disease research, as its inhibition can increase dopamine (B1211576) levels and provide neuroprotection. nih.gov Pyrazole derivatives have shown promise as selective MAO-B inhibitors. For example, N-((4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine was identified as a highly selective MAO-B inhibitor. nih.gov The versatility of the pyrazole scaffold allows for the development of multi-target-directed ligands that can simultaneously inhibit both AChE and MAO-B, offering a potentially more effective therapeutic strategy for complex neurodegenerative disorders. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Class | Target Enzyme | Activity (pIC50 / IC50) | Reference |

|---|---|---|---|

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines | DPP-IV | Selective Inhibition | researchgate.net |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine | AChE | pIC50 = 4.2 | nih.gov |

| N-((4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine | MAO-B | pIC50 = 3.47 | nih.gov |

Other Enzyme Targets (e.g., 5-Lipoxygenase, Arylamine N-acetyltransferase, Histone Deacetylase)

Beyond their primary targets, derivatives of the this compound scaffold and related pyrazole-containing compounds have been investigated for their inhibitory effects on a range of other enzymes critical to various pathological processes.

5-Lipoxygenase (5-LOX): The pyrazole nucleus is a structural feature in various compounds designed as anti-inflammatory agents, partly through the inhibition of enzymes like 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. Studies on novel pyrazole and pyrazoline derivatives have demonstrated their potential as LOX inhibitors. For instance, certain synthesized pyrazoline derivatives have shown significant inhibitory activity against lipoxygenase, with some compounds exhibiting IC50 values in the micromolar range. Molecular docking studies suggest that these compounds can bind within the enzyme's active site, with hydrophobic interactions and halogen bonds contributing to their inhibitory potential. mdpi.com Specifically, pyrazole derivatives of medically relevant phenolic acids have also been evaluated, with some exhibiting notable anti-LOX activity by blocking the approach of the substrate, linoleic acid, to the active site. researchgate.net While direct studies on this compound derivatives are not extensively detailed in this context, the established anti-inflammatory and LOX-inhibitory potential of the broader pyrazole class suggests a plausible area for future investigation. mdpi.comnih.gov

Arylamine N-acetyltransferase: Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens containing aromatic amine or hydrazine (B178648) structures. Despite the presence of a methanamine group on the phenyl ring of the core scaffold, a comprehensive review of preclinical studies indicates a lack of specific research evaluating the activity of this compound derivatives as modulators of Arylamine N-acetyltransferase.

Histone Deacetylase (HDAC): Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their inhibition has emerged as a significant strategy in cancer therapy. Class I HDACs, in particular, are considered promising targets. mdpi.com Recent research has focused on developing novel HDAC inhibitors, with the pyrazole ring serving as a key structural component. wisdomlib.org

A series of new derivatives incorporating a pyrazole ring as a linking group and an aminobenzamide scaffold as the zinc-binding group (ZBG) have been synthesized and evaluated for their inhibitory activity against class I HDACs (HDAC1, -2, and -3). Several of these compounds were identified as potent HDAC1 inhibitors, with activity in the sub-micromolar range, comparable or superior to reference compounds like entinostat. mdpi.comwisdomlib.org Further studies on other pyrazole derivatives have also identified compounds with moderate to good HDAC inhibition. The findings highlight the potential of the pyrazole scaffold in the design of new, selective HDAC inhibitors for therapeutic use. wisdomlib.org

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 15b | HDAC1 | 0.22 | mdpi.comwisdomlib.org |

| 15i | HDAC1 | 0.68 | mdpi.comwisdomlib.org |

| 12b | HDAC1 | 0.93 | mdpi.comwisdomlib.org |

| Pyrazole 5j | Total HDACs | 51 | |

| Pyrazole 5k | Total HDACs | 65 |

Future Research Directions and Applications

Rational Design and Synthesis of Advanced (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine Analogues

The rational design of advanced analogues of this compound is a primary avenue for future research. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies will be crucial in guiding medicinal chemists to identify which parts of the molecule are essential for its biological activity and which can be modified to improve its drug-like characteristics. researchgate.net

Key strategies for analogue design include:

Substitution Analysis : Introducing various substituents on both the phenyl and pyrazole (B372694) rings to probe interactions with biological targets. For instance, modifying the chloro group on the pyrazole ring or the methanamine group on the phenyl ring could significantly alter the compound's electronic and steric properties.

Scaffold Hopping and Bioisosteric Replacement : Replacing the pyrazole or phenyl core with other heterocyclic or aromatic systems to discover novel chemotypes with potentially improved properties.

Conformational Restriction : Introducing structural constraints to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity.

The goal is to create a library of analogues for comprehensive screening, leading to the identification of lead compounds with optimized pharmacological profiles. eurasianjournals.com

Table 1: Strategies for Analogue Design

| Design Strategy | Target Moiety on Core Structure | Potential Modification | Desired Outcome |

|---|---|---|---|

| Substitution | Phenyl Ring | Addition of electron-donating or -withdrawing groups | Modulate binding affinity and ADME properties |

| Substitution | Pyrazole Ring | Replacement of chloro group with fluoro, bromo, or trifluoromethyl | Enhance target interaction and metabolic stability |

| Functional Group Modification | Methanamine Group | Conversion to amides, sulfonamides, or ureas | Improve hydrogen bonding capabilities and cell permeability |

| Bioisosteric Replacement | Pyrazole Ring | Replacement with isoxazole (B147169) or triazole | Retain biological activity with improved pharmacokinetic profile |

Identification of Novel Biological Targets and Therapeutic Areas for Pyrazole Derivatives

Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, suggesting they can interact with a wide array of biological targets. researchgate.net Their established applications span anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents. nih.govmdpi.com A significant future direction is the systematic screening of this compound and its newly synthesized analogues against diverse panels of biological targets to uncover novel therapeutic opportunities.

Known biological targets for pyrazole-containing compounds include:

Kinases : Many pyrazole derivatives are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, CDKs, and BTK, which are crucial in cancer cell proliferation. nih.govrsc.org

Cyclooxygenase (COX) Enzymes : The pyrazole scaffold is famously found in COX-2 inhibitors like Celecoxib, highlighting its potential in developing anti-inflammatory agents. nih.gov

Monoamine Oxidase (MAO) : Certain pyrazole derivatives have shown inhibitory activity against MAO, suggesting potential applications in neurological disorders. nih.gov

Future research will likely involve high-throughput screening and mechanism-of-action studies to identify new targets. This could expand the therapeutic utility of this chemical class into areas such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions. researchgate.net The development of efficient chemical synthesis methods for pyrazole intermediates is crucial for the progress of these drug discovery programs. nbinno.com

Table 2: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Associated Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR-2, EGFR, CDKs, Aurora Kinase, BTK | Oncology nih.govnih.gov |

| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain nih.govmdpi.com |

| Monoamine Oxidases | MAO-A, MAO-B | Depression, Neurodegenerative Disorders nih.gov |

| Microtubules | Tubulin Polymerization | Oncology nih.gov |

| Microbial Enzymes | Dihydropteroate synthase, DNA gyrase | Infectious Diseases |

Development of Innovative Synthetic Methodologies for Complex Pyrazole Structures

The synthesis of pyrazoles is a well-established field, but there is a continuous drive to develop more efficient, versatile, and environmentally friendly methods. mdpi.com Future research will focus on innovative synthetic strategies to access structurally complex and diverse analogues of this compound.

Areas for methodological innovation include:

One-Pot and Multicomponent Reactions : Designing synthetic sequences where multiple bonds are formed in a single reaction vessel, which increases efficiency and reduces waste. mdpi.comresearchgate.net

Catalysis : Employing transition-metal catalysts, photoredox reactions, or organocatalysts to enable novel transformations and construct the pyrazole core with high regioselectivity and yield. mdpi.com

Green Chemistry Approaches : Utilizing environmentally benign solvents (like water), microwave-assisted synthesis, or ultrasound to reduce reaction times and environmental impact. researchgate.net

Late-Stage Functionalization : Developing methods to modify the core structure of pre-existing pyrazole compounds, allowing for rapid diversification of analogues without requiring de novo synthesis for each new compound.

These advancements will not only accelerate the synthesis of compound libraries for screening but also provide more practical and scalable routes for the eventual production of promising drug candidates. researchgate.net

Integration of Computational Chemistry and Experimental Validation in Drug Discovery Programs

The synergy between computational chemistry and experimental validation is revolutionizing drug discovery. eurasianjournals.com For pyrazole derivatives, computational tools are becoming indispensable for accelerating the design-synthesize-test cycle.

Future programs will increasingly integrate:

Molecular Modeling and Docking : In silico docking studies can predict how different analogues of this compound bind to potential biological targets, helping to prioritize which compounds to synthesize. eurasianjournals.comrsc.org This provides valuable insights into binding modes and affinity. eurasianjournals.com

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can offer detailed information about the electronic structure and reactivity of pyrazole derivatives, aiding in the prediction of their metabolic stability and potential for off-target effects. eurasianjournals.comresearchgate.net

Molecular Dynamics Simulations : These simulations can explore the dynamic behavior and conformational flexibility of pyrazole compounds when interacting with their biological targets, providing a more realistic model of the binding event. eurasianjournals.com

Machine Learning and AI : Emerging technologies like machine learning can be trained on existing data to predict the biological activity and pharmacokinetic properties of novel pyrazole structures, further accelerating the discovery of new therapeutic agents. eurasianjournals.com

The key to success lies in a continuous feedback loop where computational predictions are rigorously tested through experimental validation, and the experimental results are used to refine and improve the computational models. This integrated approach offers a more cost-effective and efficient path to identifying and optimizing novel pyrazole-based therapeutics. eurasianjournals.com

Table 3: Role of Computational Tools in Pyrazole Drug Discovery

| Computational Tool | Application | Purpose |

|---|---|---|

| Molecular Docking | Virtual Screening | Predict binding affinity and orientation of analogues to a specific target. eurasianjournals.com |

| Pharmacophore Modeling | Ligand-Based Design | Identify essential structural features required for biological activity. |

| Quantum Mechanics (DFT) | Property Prediction | Calculate electronic properties, stability, and reactivity. eurasianjournals.comresearchgate.net |

| Molecular Dynamics | Binding Stability Analysis | Simulate the dynamic interaction between the ligand and its target over time. eurasianjournals.com |

| ADME Prediction Models | Pharmacokinetic Profiling | Forecast absorption, distribution, metabolism, and excretion properties. mdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine?

- Methodology : Two primary routes are reported:

- Nucleophilic Substitution : Reacting 4-(chloromethyl)phenylmethanamine with 4-chloro-1H-pyrazole under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Mannich Reaction : Using formaldehyde and secondary amines to functionalize the pyrazole ring, as demonstrated in analogous systems involving chloro-pyrazole derivatives .

- Optimization : Continuous flow reactors improve yield (up to 98%) and purity (>95%) by minimizing side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Assigns protons and carbons, with coupling constants resolving substituent positions (e.g., pyrazole ring protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 222.06) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–N bond: 1.34 Å, Cl–C: 1.73 Å) .

Q. What purification techniques are optimal post-synthesis?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >99% purity .

- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Software : SHELX suite refines crystal structures, resolving disorder in substituents (e.g., pyrazole vs. triazole ring placement) .

- Key Metrics : R factor < 0.08 and data-to-parameter ratio > 14 ensure reliability. Example: Crystallographic data for a derivative showed mean C–C bond deviation of 0.013 Å .

Q. What are the key considerations in designing bioorthogonal probes using this compound?

- Tetrazine Ligation : Functionalize the methanamine group with tetrazine moieties (e.g., via reductive amination) for inverse electron-demand Diels-Alder (IEDDA) reactions .

- Stability : Ensure the chloro-pyrazole group does not hydrolyze under physiological pH (tested via LC-MS stability assays) .

Q. How does the chloro substituent on the pyrazole ring influence electronic properties and reactivity?

- Electronic Effects : The Cl atom withdraws electron density, reducing pyrazole ring basicity (pKa ~ 2.5 vs. ~4.0 for non-chloro analogs) .

- Reactivity : Directs electrophilic substitution to the para position of the benzene ring, as shown in nitration studies .

Q. How to analyze conflicting NMR data for derivatives with varying substituents?

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields amine protons (δ 2.5–3.5 ppm) .

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange (e.g., hindered rotation in bulky derivatives) .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Docking Studies : AutoDock Vina models interactions with kinase targets (e.g., binding energy < −8 kcal/mol for GRK2 inhibition) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

Q. What strategies mitigate racemization during chiral derivatization of the methanamine group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.